

Application Notes and Protocols: Immunohistochemical Analysis of HDAC2 Expression in Fimepinostat Studies

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Compound of Interest

Compound Name: *Fimepinostat*

Cat. No.: *B612121*

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Introduction

Fimepinostat (CUDC-907) is a potent, orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes.[1][2] This dual activity allows **Fimepinostat** to simultaneously disrupt multiple oncogenic signaling pathways crucial for cancer cell proliferation, survival, and epigenetic regulation.[3] One of the key targets of **Fimepinostat** is Histone Deacetylase 2 (HDAC2), a member of the class I HDAC family.[4] HDAC2 is frequently overexpressed in various cancers and plays a critical role in transcriptional regulation by deacetylating histones, leading to a more condensed chromatin structure and repression of tumor suppressor genes.[5][6]

By inhibiting HDAC2, **Fimepinostat** is expected to increase histone acetylation, leading to a more open chromatin state and the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[7] Immunohistochemistry (IHC) is a vital tool for assessing the expression and localization of HDAC2 in tumor tissues, both at baseline and in response to treatment with **Fimepinostat**. This document provides detailed application notes and a comprehensive protocol for the immunohistochemical detection of HDAC2 in formalin-fixed, paraffin-embedded (FFPE) tissues for researchers evaluating the pharmacodynamic effects of **Fimepinostat**.

Data Presentation

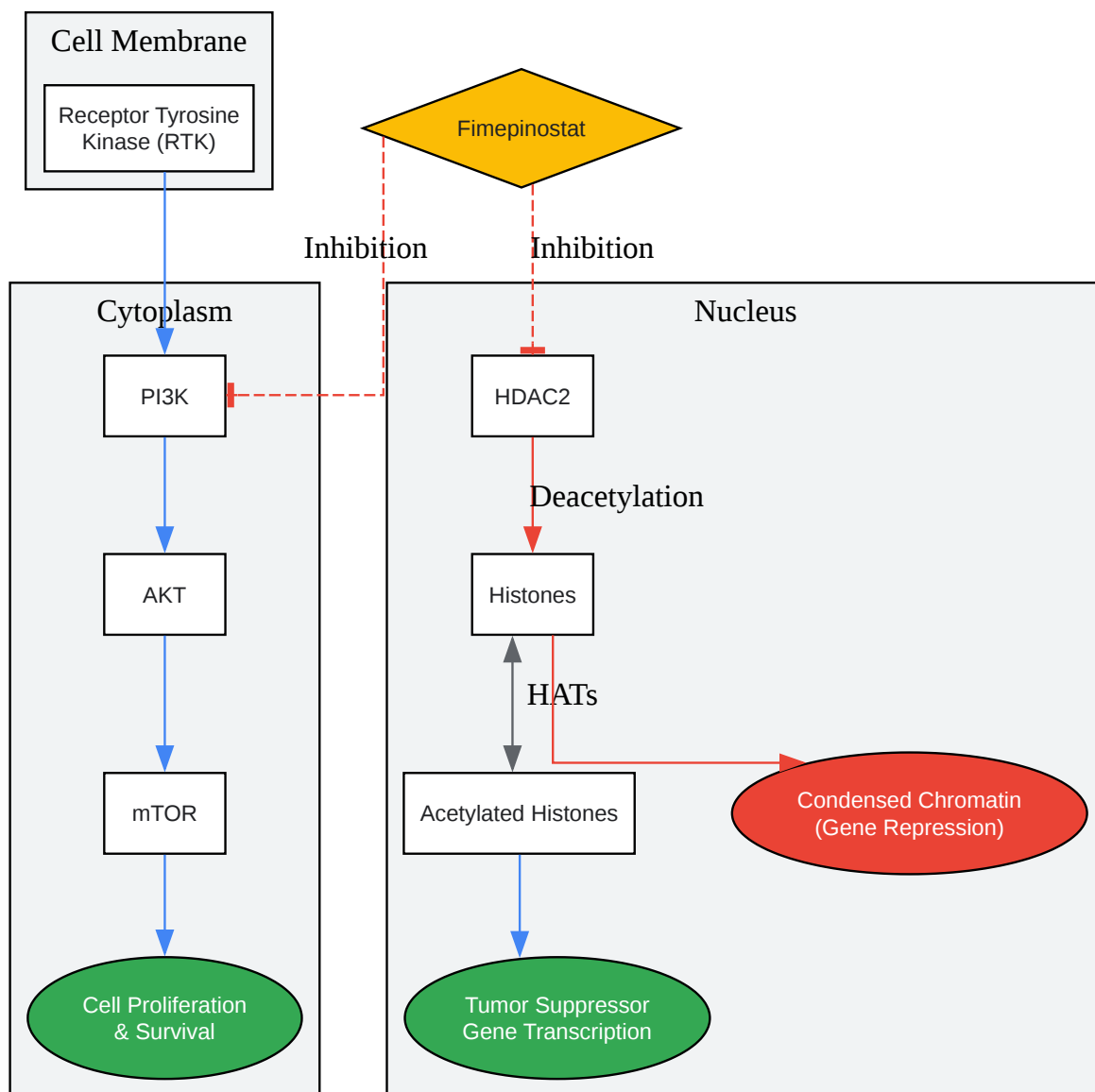
The following table summarizes representative quantitative data illustrating the expected effects of **Fimepinostat** on HDAC2 activity and downstream markers in a preclinical cancer model. This data is hypothetical and intended to serve as an example for presenting results from IHC analysis.

Treatment Group	HDAC2 Staining Intensity (Mean Optical Density)	HDAC2 Positive Nuclei (%)	Acetyl-Histone H3 (Lys9) Staining Intensity (Mean Optical Density)	Acetyl-Histone H3 (Lys9) Positive Nuclei (%)
Vehicle Control	0.75 ± 0.08	85 ± 5	0.25 ± 0.05	30 ± 8
Fimepinostat (Low Dose)	0.72 ± 0.09	83 ± 6	0.55 ± 0.07	65 ± 7
Fimepinostat (High Dose)	0.70 ± 0.10	81 ± 7	0.85 ± 0.09	92 ± 4

Data are presented as mean ± standard deviation.

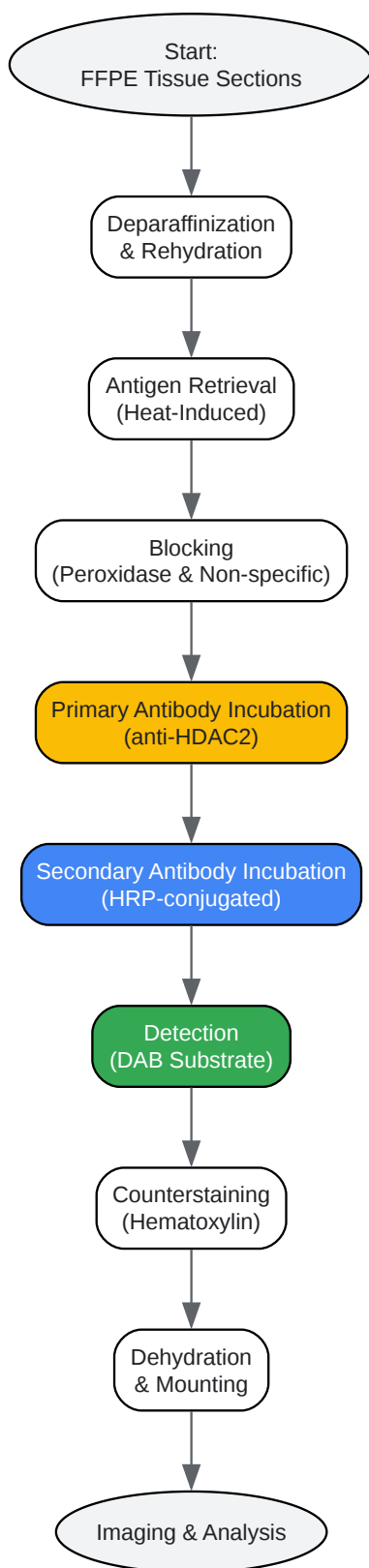
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **Fimepinostat** and the experimental workflow for the immunohistochemical analysis of HDAC2.



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Caption: **Fimepinostat** dual-inhibits PI3K and HDAC2 signaling pathways.



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